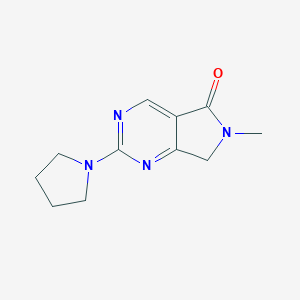
6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one is a chemical compound with potential therapeutic applications. It is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one has several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the growth and proliferation of cancer cells. Additionally, it has been found to improve cognitive function and memory in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one in lab experiments is its specificity for certain enzymes and signaling pathways. This allows for targeted inhibition and analysis of specific biological processes. However, one limitation is that the compound may have off-target effects or interfere with other cellular processes.
Orientations Futures
Future research on 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one could focus on several areas. One area of interest is the development of more potent and selective analogs of the compound. Another area is the investigation of its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies could explore its potential use in treating other neurological disorders and viral infections.
Méthodes De Synthèse
The synthesis of 6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one involves the reaction of 6-methyl-2-amino-5-nitro-pyrimidin-4-one with pyrrolidine in the presence of a reducing agent. This method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
122113-51-3 |
|---|---|
Nom du produit |
6-methyl-2-(1-pyrrolidinyl)-6,7-Dihydro-5H-pyrrolo(3,4-d)pyrimidin-5-one |
Formule moléculaire |
C11H14N4O |
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
6-methyl-2-pyrrolidin-1-yl-7H-pyrrolo[3,4-d]pyrimidin-5-one |
InChI |
InChI=1S/C11H14N4O/c1-14-7-9-8(10(14)16)6-12-11(13-9)15-4-2-3-5-15/h6H,2-5,7H2,1H3 |
Clé InChI |
FFNNWPRCYPVLOF-UHFFFAOYSA-N |
SMILES |
CN1CC2=NC(=NC=C2C1=O)N3CCCC3 |
SMILES canonique |
CN1CC2=NC(=NC=C2C1=O)N3CCCC3 |
Autres numéros CAS |
122113-51-3 |
Synonymes |
5H-Pyrrolo(3,4-d)pyrimidin-5-one, 6,7-dihydro-6-methyl-2-(1-pyrrolidin yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



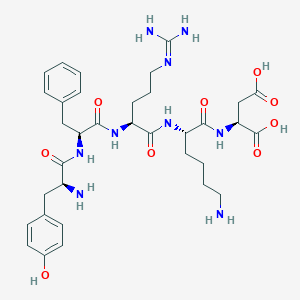
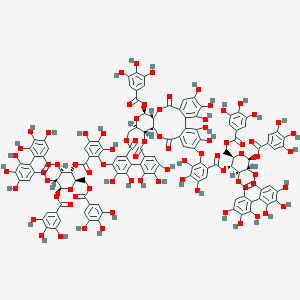

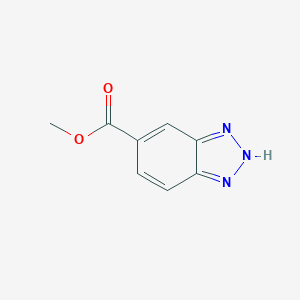
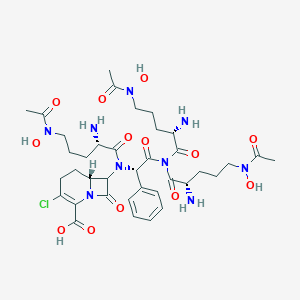
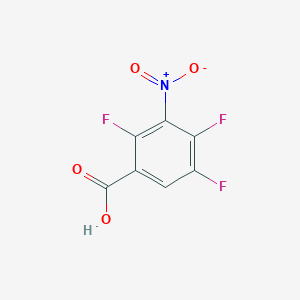
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)

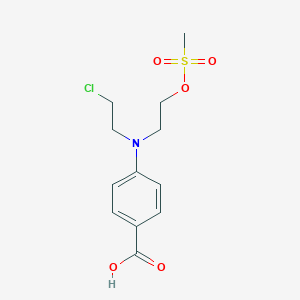
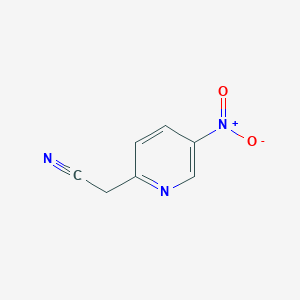
![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)
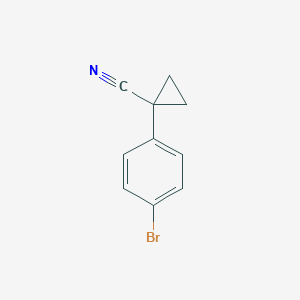
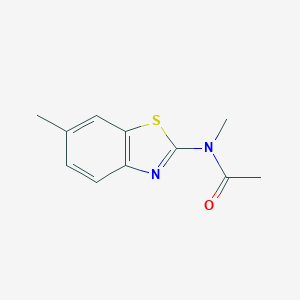
![disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate](/img/structure/B56161.png)